![molecular formula C4H5ClO3 B3145829 alpha-Chloroacetoacetic acid CAS No. 5819-34-1](/img/structure/B3145829.png)
alpha-Chloroacetoacetic acid
Overview
Description
Synthesis Analysis
Alpha-Chloroacetoacetic acid can be synthesized using various methods. For instance, one process involves the reaction of chlorine and diketene . This process has a throughput which is from 5 to 750 kg of product per liter reaction volume hour .Molecular Structure Analysis
The molecular structure of alpha-Chloroacetoacetic acid contains a total of 13 atoms. There are 5 Hydrogen atoms, 4 Carbon atoms, 3 Oxygen atoms, and 1 Chlorine atom . It contains total 12 bond(s); 7 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 ketone(s) (aliphatic), and 1 hydroxyl group(s) .Chemical Reactions Analysis
Alpha-Chloroacetoacetic acid is a highly reactive molecule. It can participate in various chemical reactions. For instance, it can react with chlorine and diketene to produce γ-chloroacetoacetic acid chloride . It can also participate in a new chlorine dioxide–iodine–ethyl 2-chloroacetoacetate reaction system .Physical And Chemical Properties Analysis
Alpha-Chloroacetoacetic acid has a molecular weight of 136.53 g/mol. It is a highly reactive molecule. More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Biomedical and Environmental Research
Alpha-chloroacetoacetic acid and its derivatives, such as dichloroacetic acid (DCA), are significant in biomedical and environmental research. DCA, for instance, is a common drinking-water contaminant, hepatocarcinogenic in rats and mice, and is used clinically in managing lactic acidosis. It is metabolized by glutathione transferase Zeta (GSTZ), which catalyzes the oxygenation of DCA to glyoxylic acid. This enzyme's substrate selectivity and kinetics of DCA metabolism have been studied, providing insights into the biotransformation and toxicity of alpha-haloacids (Tong, Board, & Anders, 1998).
Agricultural and Horticultural Applications
The derivatives of alpha-chloroacetoacetic acid, such as chlorophenoxyacetic acids, have been studied for their use as selective herbicides. Early research by Blackman (1945) compared the effectiveness of 4-chloro-2-methyl-phenoxyacetic acid and 2: 4-dichlorophenoxyacetic acid with other herbicides, indicating their potential in weed control (Blackman, 1945).
Chemical Synthesis and Industrial Applications
Alpha-chloroacetoacetic acid derivatives are used in various chemical syntheses. For example, reactions with ethyl γ-chloroacetoacetate yield compounds like ethyl β-amino-γ-chloro-crotonate, indicating the versatility of these compounds in organic synthesis (Boosen, 1977). Additionally, their use in synthesizing other compounds, such as terpineol from α-pinene, showcases their role in industrial catalytic processes (Román-Aguirre et al., 2005).
Water Treatment and Disinfection
Haloacetic acids (HAAs), including chloroacetic acids, are studied for their role as disinfection byproducts in water treatment. Research on the formation of HAAs in desalination processes and the evaluation of their concentration in drinking water contributes to understanding the safety and efficacy of water disinfection methods (Dalvi, Al-Rasheed, & Javeed, 2000).
Pharmacological and Therapeutic Research
Derivatives of alpha-chloroacetoacetic acid, such as triiodothyroacetic acid, have potential therapeutic applications. These compounds show a higher affinity for certain thyroid hormone receptors, suggesting their usefulness in treating resistance to thyroid hormone (Takeda, Suzuki, Liu, & Degroot, 1995).
Safety and Hazards
properties
IUPAC Name |
2-chloro-3-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClO3/c1-2(6)3(5)4(7)8/h3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFAUSKNYAKJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chloroacetoacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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